molecular formula C5HBrClF3N2 B1279475 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 425392-76-3

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B1279475
Key on ui cas rn: 425392-76-3
M. Wt: 261.43 g/mol
InChI Key: JFRNHGWPQJPTCO-UHFFFAOYSA-N
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Patent
US07875606B2

Procedure details

24.3 g (100.0 mmoles) of 5-bromo-4-hydroxy-6-trifluoromethylpyrimidine was suspended in 18.5 g (120.0 mmoles) of phosphorus oxychloride. The suspension was stirred at 100° C. for 2 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was gradually poured into water and extraction with chloroform was conducted. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 21.5 g (yield: 82.4%) of 5-bromo-4-chloro-6-trifluoromethylpyrimidine.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](O)=[N:4][CH:5]=[N:6][C:7]=1[C:8]([F:11])([F:10])[F:9].P(Cl)(Cl)([Cl:15])=O.O>C(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([Cl:15])=[N:4][CH:5]=[N:6][C:7]=1[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
BrC=1C(=NC=NC1C(F)(F)F)O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction
CUSTOM
Type
CUSTOM
Details
After confirmation of the completion of the reaction
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was subjected to reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC=NC1C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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